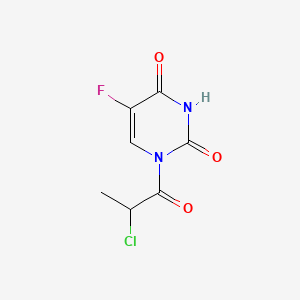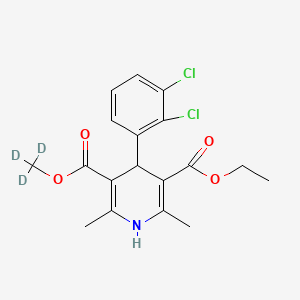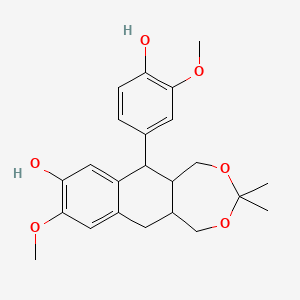
Isolariciresinol 9,9'-acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It has been isolated from the barks of the tree species Pseudolarix kaempferi .
- This compound is known for its antioxidant and anti-inflammatory properties and has been studied for its potential role in preventing and treating various diseases.
Isolariciresinol 9,9’-acetonide: is a natural polyphenolic compound found in various plant sources, including soybeans, flaxseeds, and other legumes.
準備方法
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Isolariciresinol 9,9’-acetonide are not widely documented in the available literature.
- it is typically obtained through isolation from natural sources or by total synthesis.
化学反応の分析
- Isolariciresinol 9,9’-acetonide can undergo various chemical reactions due to its polyphenolic structure.
- Common types of reactions include oxidation, reduction, and substitution.
- Specific reagents and conditions used in these reactions would depend on the desired modifications.
- The major products formed from these reactions would vary based on the specific reaction pathway.
科学的研究の応用
- Isolariciresinol 9,9’-acetonide has been investigated for its potential applications in various fields:
Medicine: Its antioxidant properties make it interesting for potential therapeutic use.
Biology: Researchers study its effects on cellular processes and biological systems.
Industry: It may find applications in natural product-based formulations or as a starting material for further chemical synthesis.
作用機序
- The exact mechanism by which Isolariciresinol 9,9’-acetonide exerts its effects is not fully understood.
- It likely interacts with cellular pathways related to oxidative stress and inflammation due to its antioxidant properties.
類似化合物との比較
- While Isolariciresinol 9,9’-acetonide is unique in its structure, it belongs to a class of compounds known as lignans.
- Other similar compounds include secoisolariciresinol diglucoside (CAS No. 148244-82-0) and isotaxiresinol (CAS No. 26194-57-0).
特性
IUPAC Name |
6-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-23(2)28-11-15-7-14-9-21(27-4)19(25)10-16(14)22(17(15)12-29-23)13-5-6-18(24)20(8-13)26-3/h5-6,8-10,15,17,22,24-25H,7,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCSNQKSYHFYSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
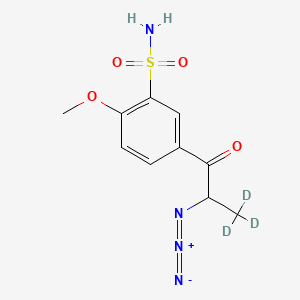

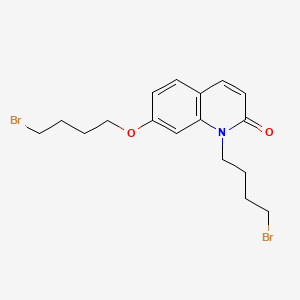
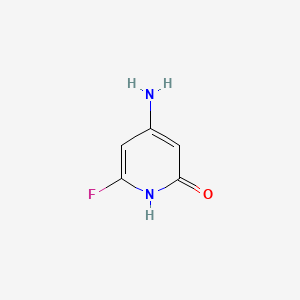
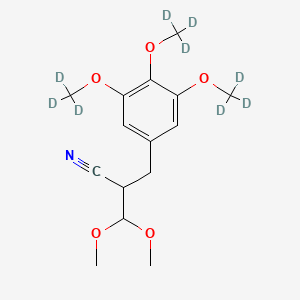
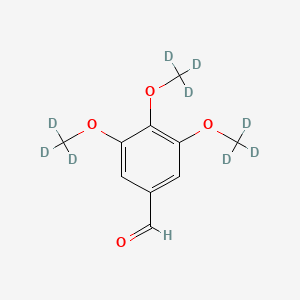

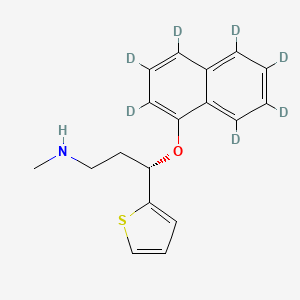
![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)

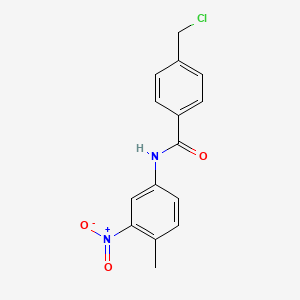
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)
